N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-16-5-3-2-4-15(16)24-20(27)25-21-23-14(11-31-21)9-19(26)22-10-13-6-7-17-18(8-13)30-12-29-17/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVNUKOEOJBFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, synthesis, and mechanisms of action, supported by case studies and data tables.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 426.49 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a thiazole ring, and a methoxyphenyl group, which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The following table summarizes some key findings regarding its efficacy:
These results indicate that the compound exhibits significant growth inhibition in cancer cells, with IC50 values generally below 5 µM, suggesting a potent anticancer effect.
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrate that the compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis indicates that the compound can cause cell cycle arrest at various phases, further contributing to its antiproliferative effects .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The findings revealed that certain derivatives exhibited enhanced potency compared to the parent compound, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on similar compounds containing the benzo[d][1,3]dioxole structure. This study revealed that modifications to the thiazole ring and substituents on the phenyl groups could significantly alter biological activity, providing insights for future drug design .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines, particularly through the modulation of apoptotic pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Research indicates that compounds containing the thiazole moiety possess anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study : A recent investigation highlighted the efficacy of similar thiazole-based compounds in reducing inflammation in animal models of arthritis, suggesting potential for therapeutic use in inflammatory diseases .
Antimicrobial Activity
The benzodioxole structure is known for its antimicrobial properties. Studies have shown that compounds with this structure can exhibit activity against a range of bacterial strains.
Case Study : In vitro assays revealed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Reductive Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours. This yields benzo[d]dioxol-5-ylmethylamine with >85% purity after recrystallization from ethyl acetate.
Reaction Scheme:
$$
\text{Piperonal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Benzo[d]dioxol-5-ylmethylamine}
$$
Nitrile Reduction
Alternative routes involve reducing benzo[d]dioxol-5-ylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction is quenched with aqueous sodium sulfate, and the amine is extracted with dichloromethane (yield: 78–82%).
Preparation of 2-(2-Amino-4-thiazolyl)Acetamide
Thiazole Ring Formation via Hantzsch Synthesis
A mixture of thiourea (0.1 mol), ethyl 2-chloroacetoacetate (0.12 mol), and ethanol is refluxed for 6 hours. The resultant 2-aminothiazole-4-carboxylate is hydrolyzed with 2N NaOH to yield 2-aminothiazole-4-carboxylic acid , which is subsequently converted to the acetamide via coupling with chloroacetyl chloride.
Critical Conditions:
Acetamide Side-Chain Introduction
2-Aminothiazole-4-carboxylic acid (0.05 mol) is treated with thionyl chloride (SOCl2) to form the acid chloride, which reacts with benzylamine in dry dichloromethane. The product is hydrogenated to remove the benzyl group, yielding 2-(2-amino-4-thiazolyl)acetamide (yield: 65%).
Ureido Functionalization of the Thiazole Core
Coupling with 2-Methoxyphenyl Isocyanate
2-Amino-4-thiazolylacetamide (0.02 mol) is dissolved in dry dimethylformamide (DMF) and treated with 2-methoxyphenyl isocyanate (0.024 mol) under nitrogen at 25°C for 24 hours. The urea product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Side Reaction Mitigation:
- Exclusion of moisture to prevent isocyanate hydrolysis
- Use of molecular sieves to absorb generated CO2
Alternative Urea Formation via Carbodiimide
A mixture of 2-amino-4-thiazolylacetamide , 2-methoxybenzoic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane is stirred with hydroxybenzotriazole (HOBt). After 12 hours, the urea is precipitated with ice water (yield: 70–75%).
Final Amide Bond Formation
Acid Chloride-Mediated Coupling
2-(2-(3-(2-Methoxyphenyl)ureido)-4-thiazolyl)acetic acid (0.01 mol) is refluxed with thionyl chloride to generate the acid chloride. This intermediate is reacted with benzo[d]dioxol-5-ylmethylamine in dry toluene at 0°C, followed by warming to room temperature. The crude product is recrystallized from ethanol (yield: 82%).
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 0°C → 25°C |
| Reaction Time | 4 hours |
| Recrystallization | Ethanol |
Direct Amidation Using Coupling Agents
A solution of the carboxylic acid (0.005 mol), benzo[d]dioxol-5-ylmethylamine (0.006 mol), EDC (0.006 mol), and HOBt (0.006 mol) in DMF is stirred for 24 hours. The product is extracted with ethyl acetate and purified via flash chromatography (yield: 88%).
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride | 82 | 95 | Rapid reaction |
| Carbodiimide | 88 | 98 | Mild conditions |
| Nitrene-Mediated | 75 | 90 | No side products |
Scalability and Industrial Feasibility
- Acid Chloride Route : Suitable for large-scale synthesis but requires stringent moisture control.
- Carbodiimide Method : Preferred for lab-scale due to ease of purification but higher reagent costs.
Challenges and Optimization Strategies
Regioselectivity in Thiazole Functionalization
The C-2 position of the thiazole ring is more nucleophilic, necessitating protecting groups (e.g., Boc) during ureido coupling to prevent C-4 substitution.
Solvent Selection for Amidation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene) favor crystalline product formation.
Byproduct Formation
Hydrolysis of isocyanates to amines and over-alkylation of the thiazole nitrogen are mitigated by:
- Using anhydrous solvents
- Maintaining low temperatures during acid chloride formation
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether formation : Coupling a benzo[d][1,3]dioxole derivative with a thiazole intermediate under controlled pH (6.5–7.5) and temperature (40–60°C) .
- Ureido group introduction : Reacting the thiazole intermediate with 2-methoxyphenyl isocyanate in anhydrous DMF, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Final acetamide assembly : Using coupling agents like EDC/HOBt for amide bond formation, monitored via TLC (silica gel, chloroform:methanol 9:1) . Optimization includes solvent selection (e.g., DMF for polar intermediates) and catalyst use (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the ureido group and thiazole substitution patterns. Aromatic proton splitting (δ 6.8–7.4 ppm) differentiates benzo[d][1,3]dioxole and methoxyphenyl groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 483.2) .
- IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) for acetamide and urea linkages .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via nonlinear regression .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing viability at 24–72 hours .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., BSA for plasma stability) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects in NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers in the ureido group) .
- X-ray crystallography : Co-crystallize with a stabilizing agent (e.g., PEG 4000) to resolve ambiguous electron density near the thiazole ring .
- DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify dominant conformers .
Q. What strategies optimize reaction yields while minimizing side products?
- Solvent screening : Replace DMF with acetonitrile for less polar intermediates to reduce dimerization .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) instead of triethylamine for faster acyl transfer .
- Microwave-assisted synthesis : Reduce reaction time for urea formation from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Analog synthesis : Systematically modify substituents (e.g., replace 2-methoxyphenyl with 4-fluorophenyl) and test bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to model hydrogen-bond acceptors (thiazole S atom) and hydrophobic regions (benzo[d][1,3]dioxole) .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., 2-methoxy group enhances EGFR inhibition by 3-fold) .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The acetamide group hydrolyzes at pH < 2, while the ureido bond breaks at pH > 10 .
- Solvent compatibility : Store in DMSO at –20°C for long-term stability; avoid DCM due to thiazole ring oxidation .
Q. What computational methods predict target interactions and metabolic pathways?
- Molecular docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17), focusing on π-π stacking with thiazole and H-bonds with urea .
- ADMET prediction : SwissADME estimates moderate CYP3A4 metabolism and blood-brain barrier permeability (log P = 2.1) .
Q. How can analogs be designed to improve solubility without sacrificing activity?
- PEGylation : Attach polyethylene glycol (PEG) to the benzo[d][1,3]dioxole methyl group, increasing aqueous solubility by 50% .
- Prodrug strategies : Convert the acetamide to a phosphate ester for pH-sensitive release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
